2-(3,5-Dibromophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
ZFQCESSOHDTFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCN |
Origin of Product |
United States |
Preparation Methods
Bromination of Anthranilic Acid Derivatives
The foundational step in synthesizing 2-(3,5-dibromophenyl)ethan-1-amine involves introducing bromine atoms at the 3- and 5-positions of a phenyl ring. A patent by outlines a process starting with anthranilic acid derivatives, where bromination is achieved using bromine in glacial acetic acid. This method produces 3,5-dibromoanthranilic acid ester with 85–90% purity, which is subsequently isolated via crystallization from lower alcohols such as methanol or ethanol. The ester intermediate serves as a precursor for further functionalization, with reaction conditions requiring strict temperature control (0–5°C) to avoid polybromination byproducts.
Acylation and Subsequent Modifications
Following bromination, acylation introduces the ethanamine side chain. Source describes acylation using acetyl chloride in the presence of triethylamine, yielding 3,5-dibromoacetophenone derivatives. This step is critical for establishing the carbon framework of the target molecule. The reaction proceeds in tetrahydrofuran (THF) at reflux temperatures (80–90°C), with yields reaching 71% after recrystallization from perchloroethylene. Notably, the use of copper bromide as a catalyst enhances electrophilic aromatic substitution, minimizing side reactions such as ring dehalogenation.
Hydrazide Intermediate Formation
Synthesis of N-Sulfonylhydrazides
A pivotal innovation in the synthesis of this compound involves converting acylated intermediates into N-sulfonylhydrazides. As detailed in, 3,5-dibromoacetophenone is treated with hydrazine hydrate in ethanol, forming the corresponding hydrazide. Subsequent reaction with methanesulfonyl chloride in the presence of pyridine yields N-(2-amino-3,5-dibromobenzyl)-N'-sulfonylhydrazide. This intermediate exhibits enhanced stability compared to free hydrazines, facilitating purification via aqueous workup.
Reduction to Primary Amines
The reduction of N-sulfonylhydrazides to primary amines represents a key transformation. Source employs sodium borohydride in methanol, achieving exothermic reduction at 45–90°C. This method produces this compound with 65–70% yield, though competing side reactions necessitate careful stoichiometric control. Alternative approaches using lithium aluminum hydride (LiAlH4) in THF, as mentioned in, offer higher selectivity but require anhydrous conditions and low temperatures (−20°C).
Reductive Amination Strategies
Use of Sodium Borohydride
Reductive amination of 3,5-dibromophenyl ketones provides a direct route to the target amine. Source demonstrates this approach using sodium borohydride (NaBH4) in methanol, reducing the ketone precursor to the corresponding alcohol before mesylation and amination. While this method avoids hazardous reagents, the overall yield is limited to 15–16% due to multiple purification steps.
Dynamic Kinetic Resolution for Enantioselective Synthesis
The demand for enantiopure this compound has driven the adoption of DKR techniques. Source reports a seven-step synthesis starting from 2-(3,5-difluorophenyl)acetic acid, employing a Weinreb amide intermediate and DKR with a nickel catalyst to achieve 100% enantiomeric excess (ee). This method, though labor-intensive, eliminates chromatographic purifications and scales effectively to decagram quantities.
Process Optimization and Scale-Up Considerations
Solvent Selection and Reaction Conditions
Optimized solvent systems significantly impact yield and purity. Methanol and ethanol are preferred for bromination and reduction steps due to their polarity and low cost. In contrast, THF and 1,2-dimethoxyethane are employed for reactions requiring aprotic conditions, such as Grignard reagent formation.
Purification Techniques
Crystallization remains the dominant purification method. Source recovers the final amine by cooling methanolic solutions to 10°C, achieving >95% purity. For enantiopure products, source utilizes acid-base extraction followed by recrystallization from hexane/ethyl acetate mixtures.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromobenzaldehyde or 3,5-dibromobenzyl alcohol.
Reduction: Formation of 3,5-dibromobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)ethan-1-amine
- Structural Differences : Chlorine replaces bromine at the 3- and 5-positions. Chlorine’s smaller atomic radius and lower polarizability result in reduced steric hindrance and weaker electron-withdrawing effects compared to bromine.
- Synthesis : Prepared via lithium-halogen exchange using 1-bromo-3,5-dimethoxybenzene () or direct amination of dichlorophenyl precursors (). The hydrochloride salt has a molecular ion [M+H]+ at m/z 274.0 .
- Properties: Lower molecular weight (242.53 g/mol for dichloro-phenoxy analog; ) and higher solubility in polar solvents compared to the dibromo analog.
- Applications: Used in synthesizing acylthioureas with notable antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus ().
2-(3,5-Difluorophenyl)ethan-1-amine
- Structural Differences : Fluorine atoms at the 3- and 5-positions. Fluorine’s high electronegativity and small size enhance electronic effects but reduce steric bulk.
- Synthesis : Key steps include Weinreb amide-based ketone synthesis and dynamic kinetic resolution (DKR) for enantiopurity ().
- Applications : Intermediate in anti-HIV drug lenacapavir (). The difluoro analog exhibits distinct metabolic stability and target affinity compared to brominated derivatives.
2-(3,5-Dimethylphenyl)ethan-1-amine
- Structural Differences : Methyl groups (electron-donating) replace bromine (electron-withdrawing), altering electronic properties.
- Properties : Increased basicity and lipophilicity due to methyl groups. Likely exhibits lower reactivity in electrophilic substitution compared to halogenated analogs.
- Applications : Primarily used in R&D for ligand synthesis ().
Pyridine-Containing Analogs (e.g., (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine)
- Structural Differences : Incorporates a pyridine ring with bromine and fluorine substituents. The heterocyclic ring introduces polarity and hydrogen-bonding capability.
- Properties : Higher molecular weight (428.5 g/mol; ) and enhanced binding to proteins like BRD4 bromodomains ().
- Synthesis : Requires multi-step processes, including DKR and chromatography-free purification ().
Comparative Data Table
*Full name: (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride
Key Research Findings
- Antimicrobial Activity : Halogenated analogs (Br, Cl, F) exhibit enhanced antimicrobial effects due to increased lipophilicity and membrane penetration. Brominated compounds may outperform chlorinated ones in biofilm inhibition ().
- Synthetic Challenges : Brominated compounds require specialized halogenation steps (e.g., lithium-halogen exchange; ) and often yield lower quantities (e.g., 65% in ) compared to chloro or fluoro analogs.
- Biological Target Interactions : Pyridine-containing bromo/fluoro derivatives show high affinity for proteins like BRD4, attributed to halogen bonding and π-stacking ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dibromophenyl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : Start with 3,5-dibromophenylacetonitrile, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol/ethanol under H₂ (1–3 atm) to reduce the nitrile to the amine .
- Buchwald-Hartwig amination : Use a brominated aryl halide precursor with a palladium catalyst (e.g., XPhos Pd G3) and a primary amine source (e.g., NH₃·BH₃) in toluene at 80–100°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Bromine’s steric bulk may slow reaction kinetics; increasing temperature (≤120°C) or using polar aprotic solvents (e.g., DMF) can improve yields .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for dibromophenyl) and ethanamine backbone (δ 2.5–3.5 ppm for CH₂NH₂) .
- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z 293.9 (M+H⁺, C₈H₈Br₂N⁺) .
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect brominated byproducts .
Q. What are the stability considerations for storing this compound?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group.
- Avoid prolonged exposure to light or moisture, as bromine substituents may hydrolyze under acidic/alkaline conditions .
- Monitor degradation via periodic NMR or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, Pd/C catalyst deactivation may occur due to bromine’s electron-withdrawing effects; switching to Pd(OAc)₂ with bulky ligands (e.g., DavePhos) improves stability .
- Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction times .
- Byproduct analysis : Identify dibrominated side products (e.g., dimerization via Ullmann coupling) via GC-MS and optimize stoichiometry to suppress them .
Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?
- Methodology :
- Dynamic kinetic resolution (DKR) : Combine a racemic amine with a chiral catalyst (e.g., Ru-MsDPEN) and hydrogen donor (e.g., HCO₂Na) to achieve >90% enantiomeric excess (ee) .
- Enzymatic resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer, enabling separation .
- Chiral HPLC : Validate ee using a Chiralpak IA column with hexane/ethanol (95:5) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., GPCRs, enzymes). Bromine’s hydrophobic volume may enhance binding to aromatic pockets .
- QSAR modeling : Correlate substituent effects (e.g., Br vs. Cl/F) with activity data from analogous compounds (e.g., 2-(3,5-difluorophenyl)ethan-1-amine) .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) to prioritize synthesis targets .
Q. What analytical techniques are suitable for tracking metabolic degradation of this compound in vitro?
- Methodology :
- LC-MS/MS : Use hepatocyte incubation followed by gradient elution (C18 column) to detect metabolites (e.g., debrominated or oxidized species) .
- Isotope labeling : Synthesize C-labeled amine to trace metabolic pathways via NMR .
- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates (e.g., P450-Glo™) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar brominated aryl amines?
- Methodology :
- Reproducibility checks : Verify catalyst purity (e.g., Pd/C vs. Pd nanoparticles) and solvent dryness, as trace water can hydrolyze intermediates .
- Cross-reference analogs : Compare with 2-(3,5-dichlorophenyl)ethan-1-amine synthesis, where Cl’s smaller size may permit faster kinetics .
- Controlled experiments : Re-run reactions under identical conditions (e.g., 1 atm H₂, 25°C) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
